(1S)-1-[3-(3H-imidazol-4-yl)propylsulfanyl]-N-[2-(4-iodophenyl)ethyl]methanediamine
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Overview
Description
[125I]iodophenpropit: is a histamine antagonist that selectively binds to the H3 subtype of histamine receptors. Its radiolabelled form, [125I]iodophenpropit, has been extensively used in scientific research to map the distribution of H3 receptors in animal studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [125I]iodophenpropit involves the iodination of phenpropit. The process typically includes the following steps:
Iodination: The introduction of iodine into the phenpropit molecule.
Purification: The product is purified using chromatographic techniques to ensure high purity.
Radiolabelling: The compound is then radiolabelled with iodine-125 to produce [125I]iodophenpropit.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with scaling up of the processes and stringent quality control measures to ensure the consistency and safety of the product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Similarly, reduction reactions can occur, but detailed information on these reactions is limited.
Substitution: The compound can undergo substitution reactions, particularly involving the iodine atom.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents may include hydrogen peroxide or potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution Reagents: Halogen exchange reactions can be facilitated using reagents like sodium iodide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may result in the replacement of the iodine atom with another halogen or functional group .
Scientific Research Applications
Chemistry:
Receptor Mapping: [125I]iodophenpropit is used to map the distribution of H3 receptors in various tissues, particularly in the brain.
Biology:
Neurotransmitter Studies: The compound helps in studying the role of histamine in neurotransmission and its effects on various physiological processes.
Medicine:
Drug Development: It aids in the development of new drugs targeting histamine receptors, potentially leading to treatments for neurological disorders.
Industry:
Mechanism of Action
Binding to H3 Receptors: [125I]iodophenpropit binds selectively to H3 receptors, inhibiting the action of histamine. This binding is saturable, reversible, and of high affinity .
Molecular Targets and Pathways:
H3 Receptors: The primary target is the H3 receptor, which plays a role in modulating the release of histamine and other neurotransmitters.
G-Proteins: The binding of [125I]iodophenpropit to H3 receptors involves G-proteins, which are crucial for signal transduction.
Comparison with Similar Compounds
Thioperamide: Another H3 receptor antagonist with similar binding properties.
Burimamide: A compound that also targets histamine receptors but with different selectivity.
Uniqueness:
Properties
Molecular Formula |
C15H21IN4S |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
(1S)-1-[3-(1H-imidazol-5-yl)propylsulfanyl]-N'-[2-(4-iodophenyl)ethyl]methanediamine |
InChI |
InChI=1S/C15H21IN4S/c16-13-5-3-12(4-6-13)7-8-19-15(17)21-9-1-2-14-10-18-11-20-14/h3-6,10-11,15,19H,1-2,7-9,17H2,(H,18,20)/t15-/m0/s1 |
InChI Key |
UWFACTDPNOOPFV-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCN[C@H](N)SCCCC2=CN=CN2)I |
Canonical SMILES |
C1=CC(=CC=C1CCNC(N)SCCCC2=CN=CN2)I |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.